REACTION_CXSMILES
|
[CH3:1][CH:2]1[CH2:7][CH2:6][C:5](=O)[CH2:4][CH2:3]1.[C:9]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])(=[O:12])[NH:10][NH2:11]>CCCCCC>[CH3:1][CH:2]1[CH2:7][CH2:6][C:5](=[N:11][NH:10][C:9]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])[CH2:4][CH2:3]1
|
Name
|
|
Quantity
|
23.6 mL
|
Type
|
reactant
|
Smiles
|
CC1CCC(CC1)=O
|
Name
|
|
Quantity
|
25.5 g
|
Type
|
reactant
|
Smiles
|
C(NN)(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
230 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
by heating the mixture
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 20 minutes
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
was brought to room temperature
|
Type
|
CUSTOM
|
Details
|
precipitated solids
|
Type
|
FILTRATION
|
Details
|
were collected by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
CC1CCC(CC1)=NNC(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 38.7 g | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 89.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |